Isoprenaline sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

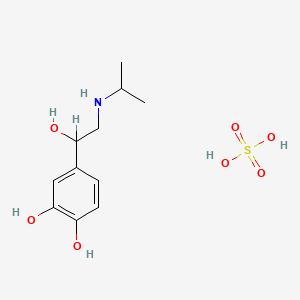

Isoproterenol Sulfate is the sulfate salt form of isoproterenol, a beta-adrenergic receptor agonist with bronchodilator activity. Isoproterenol binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells.

Isopropyl analog of EPINEPHRINE; beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.

Análisis De Reacciones Químicas

Oxidation and Colorimetric Reactions

Isoprenaline sulfate undergoes oxidation reactions under controlled conditions, producing characteristic color changes used for identification and quantification:

Mechanism : The catechol moiety in this compound oxidizes to ortho-quinone intermediates, which polymerize into colored products. This reaction is accelerated in alkaline media or upon exposure to light .

Metabolic Sulfation and Conjugation

This compound is metabolized via sulfation, a Phase II conjugation reaction, catalyzed by sulfotransferases (SULTs):

| Tissue | SULT Activity (Km, μM) | Vmax (nmol/min/mg) | Dominant Isoform |

|---|---|---|---|

| Liver (mouse) | 51.3 | 12.8 | SULT1A1 |

| Lung (monkey) | 138 | 6.4 | SULT1A3 |

| Kidney (rat) | 89.7 | 4.2 | SULT1E1 |

Key Findings :

-

Sulfation occurs at the 3-hydroxyl group of the catechol ring, forming this compound conjugates .

-

Interindividual variability in sulfation efficiency impacts drug bioavailability .

-

Lung tissue sulfation suggests first-pass metabolism in inhaled formulations .

Electrochemical Oxidation

Spectroelectrochemical studies reveal quasi-reversible oxidation behavior:

Mechanism :

pythonIsoprenaline → IPQ (ortho-quinone) + 2H⁺ + 2e⁻

This reaction is pH-dependent, with optimal oxidation in 0.1 M HCl .

Degradation Pathways

This compound degrades under specific environmental conditions:

Stability Data :

-

Shelf life decreases by 50% at 25°C/60% RH compared to 15°C .

-

Aqueous solutions (10 mg/mL) maintain stability for ≤24 hours at room temperature .

Enzymatic Methylation by Catechol-O-Methyltransferase (COMT)

COMT catalyzes O-methylation of this compound:

Pathway :

IsoprenalineCOMT3 O MethylisoprenalineSULTSulfated Metabolites

Propiedades

Fórmula molecular |

C11H19NO7S |

|---|---|

Peso molecular |

309.34 g/mol |

Nombre IUPAC |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid |

InChI |

InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) |

Clave InChI |

YTOSPBSEWLATJU-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |

SMILES canónico |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |

Pictogramas |

Irritant |

Sinónimos |

4-(1-Hydroxy-2-((1-methylethyl)amino)ethyl)-1,2-benzenediol Euspiran Hydrochloride, Isoproterenol Isadrin Isadrine Isoprenaline Isopropyl Noradrenaline Isopropylarterenol Isopropylnoradrenaline Isopropylnorepinephrine Isoproterenol Isoproterenol Hydrochloride Isoproterenol Sulfate Isuprel Izadrin Noradrenaline, Isopropyl Norisodrine Novodrin Sulfate, Isoproterenol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.